molecular formula C13H22N2O3 B7033824 N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide

Cat. No.: B7033824
M. Wt: 254.33 g/mol
InChI Key: QKUAXQHPANSXEN-UHFFFAOYSA-N
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Description

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrole ring substituted with a carboxamide group and a complex side chain

Properties

IUPAC Name

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-10-5-6-11(15(10)3)12(17)14-13(2,7-8-16)9-18-4/h5-6,16H,7-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUAXQHPANSXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NC(C)(CCO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and specific alkylating agents. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps might include the preparation of intermediates, purification processes such as crystallization or chromatography, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may include the use of strong bases or acids, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrazole-4-carboxamide
  • N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylimidazole-2-carboxamide

Uniqueness

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-1,5-dimethylpyrrole-2-carboxamide is unique due to its specific structural features, such as the pyrrole ring and the complex side chain. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

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